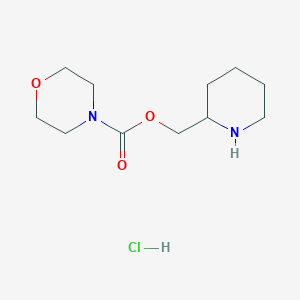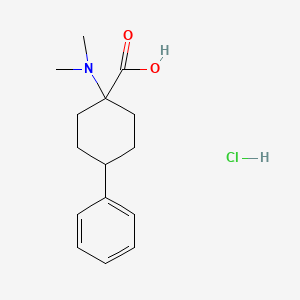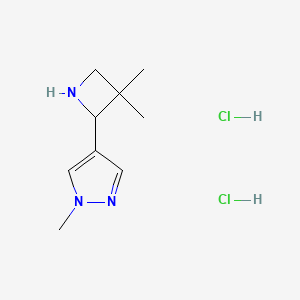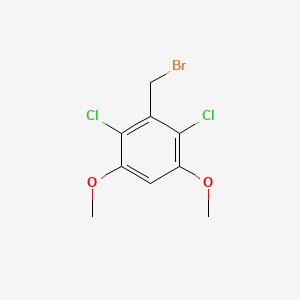
3-(溴甲基)-2,4-二氯-1,5-二甲氧基苯
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, purification methods, and yield percentages .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could involve reactions with various reagents, conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental analysis .科学研究应用
合成和转化为官能化化合物
- 区域选择性溴化和硫官能化衍生物: 已经研究了3-(溴甲基)-2,4-二氯-1,5-二甲氧基苯及类似化合物的能力进行区域选择性溴化。这个过程产生了各种溴化产物,包括新的含硫醌衍生物 (Aitken et al., 2016)。
聚合物合成
- 超支化聚醚: 像5-(溴甲基)-1,3-二羟基苯这样的化合物,与3-(溴甲基)-2,4-二氯-1,5-二甲氧基苯密切相关,已被用于合成超支化聚醚。由于其独特的结构特性,这些聚合物在各种工业应用中显示出潜力 (Uhrich et al., 1992)。
富勒烯化学
- [60]富勒烯双加合物: [60]富勒烯与从类似溴甲基化合物衍生的邻二醌亚甲基物种的反应已被研究。这项研究为富勒烯双加合物的分离和表征提供了见解,这对材料科学和纳米技术至关重要 (Nakamura et al., 2000)。
放射化学合成
- 药代动力学和药效学评价: 通过相关方法合成的类似1,2-二甲氧基-4-(双二乙基氨基乙基-[14C]-氨基)-5-溴苯这样的化合物,被用于药代动力学和药效学评价的放射化学研究,突显了该化合物在制药研究中的相关性 (Wang et al., 1993)。
晶体学和材料科学
- 晶体结构和分子相互作用: 对与问题化合物密切相关的溴甲基取代苯的研究已经进行,以了解它们的晶体结构和分子相互作用。这些研究在晶体学和材料科学领域至关重要 (Jones et al., 2012)。
作用机制
Target of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties . They can react with nucleophilic sites on biological targets, potentially modifying their function.
Mode of Action
The mode of action of this compound is likely to involve the bromomethyl group reacting with nucleophilic sites on its target. This could result in the formation of a covalent bond, potentially altering the target’s function . The presence of the dichloro and dimethoxy groups on the benzene ring may influence the reactivity of the bromomethyl group or the compound’s overall biological activity .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that the compound could potentially interfere with biological pathways involving carbon-carbon bond formation.
Pharmacokinetics
The bromine atoms could potentially affect the compound’s lipophilicity, influencing its absorption and distribution . The compound’s metabolism could involve debromination, while excretion could occur via renal or hepatic routes .
Result of Action
Its potential to form covalent bonds with biological targets suggests it could modify their function, potentially leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the reactivity of the bromomethyl group could be affected by pH, while temperature could influence the compound’s stability .
安全和危害
生化分析
Biochemical Properties
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene plays a crucial role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions. The bromomethyl group is highly reactive, allowing the compound to interact with various enzymes and proteins. For instance, it can undergo nucleophilic substitution reactions with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions .
Cellular Effects
The effects of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interfere with the normal functioning of cells by modifying key signaling molecules and transcription factors. For example, the compound can alter the phosphorylation status of proteins involved in signal transduction pathways, thereby affecting downstream cellular responses . Additionally, it can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification . Additionally, the compound can generate free radicals through homolytic cleavage of the bromomethyl group, which can further react with biomolecules, causing oxidative stress and damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of normal metabolic processes .
Metabolic Pathways
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism . Additionally, the compound can influence the activity of metabolic enzymes, either by direct interaction or through the generation of reactive species .
Transport and Distribution
The transport and distribution of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular binding proteins that influence its localization and accumulation . The compound’s distribution within tissues can also be affected by its affinity for specific cellular compartments and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity . For example, localization to the nucleus may allow the compound to interact with DNA and transcription factors, affecting gene expression .
属性
IUPAC Name |
3-(bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O2/c1-13-6-3-7(14-2)9(12)5(4-10)8(6)11/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPTOKPOUDFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)CBr)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



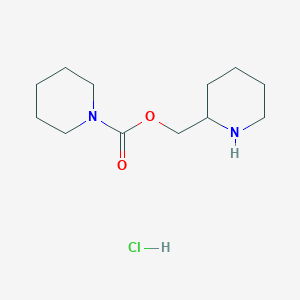
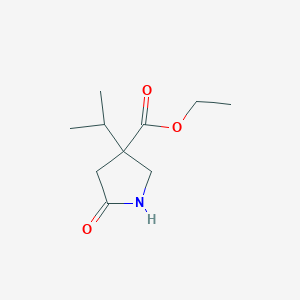
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)


